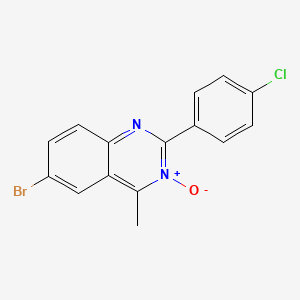
Cox-1/2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-1/2-IN-1 is a compound known for its potent inhibitory effects on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain processes. The inhibition of these enzymes is a key therapeutic approach for managing inflammatory conditions and pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-1 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aryl-4-methylquinazoline 3-oxide with various halogenated compounds. For instance, the 6-bromo and 6-iodo substituted derivatives have shown significant inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cox-1/2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or iodine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit different levels of inhibitory activity against cyclooxygenase enzymes.
Aplicaciones Científicas De Investigación
Cox-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes involving cyclooxygenase enzymes.
Medicine: Explored as a potential therapeutic agent for managing inflammatory conditions, pain, and cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and pain relievers.
Mecanismo De Acción
Cox-1/2-IN-1 exerts its effects by selectively inhibiting the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, thereby alleviating inflammation and pain. The compound targets the active sites of cyclooxygenase-1 and cyclooxygenase-2, blocking their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor with similar anti-inflammatory properties.
Meloxicam: Another selective cyclooxygenase-2 inhibitor used for managing pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor commonly used as an over-the-counter pain reliever.
Uniqueness
Cox-1/2-IN-1 is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 with significant potency. This dual inhibition provides a broader therapeutic effect compared to compounds that selectively inhibit only one of the enzymes .
Propiedades
Fórmula molecular |
C15H10BrClN2O |
|---|---|
Peso molecular |
349.61 g/mol |
Nombre IUPAC |
6-bromo-2-(4-chlorophenyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10BrClN2O/c1-9-13-8-11(16)4-7-14(13)18-15(19(9)20)10-2-5-12(17)6-3-10/h2-8H,1H3 |
Clave InChI |
RHVOYKDHVFHENK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
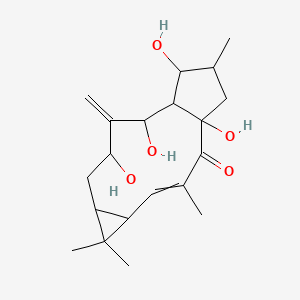
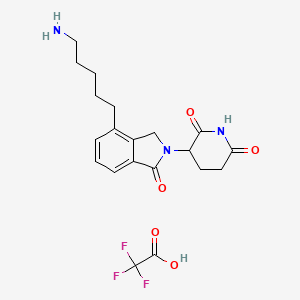
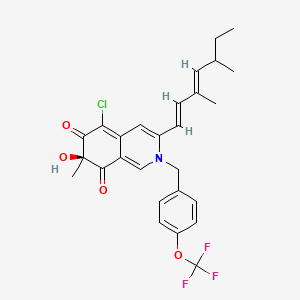
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)
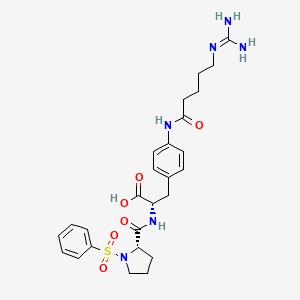
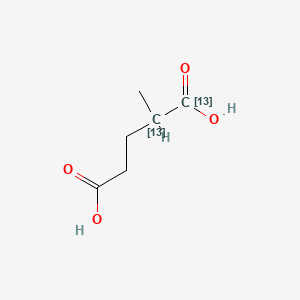

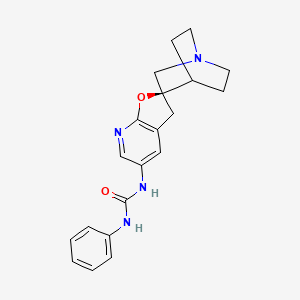
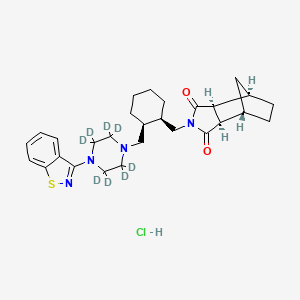
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
